molecular formula C18H20OS B1360541 2',6'-Dimethyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-81-9

2',6'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1360541
CAS No.: 898754-81-9
M. Wt: 284.4 g/mol
InChI Key: LWDQCPHGCIOWOG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-7-6-8-14(2)18(13)16(19)12-11-15-9-4-5-10-17(15)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDQCPHGCIOWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644328
Record name 1-(2,6-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-81-9
Record name 1-(2,6-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2’,6’-dimethylacetophenone with 2-thiomethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s structural features allow it to interact with hydrophobic pockets in target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2',6'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
  • CAS No.: 898792-80-8
  • Molecular Formula : C₁₉H₂₂O
  • Molecular Weight : 266.38 g/mol .

Structural Features: The compound features a propiophenone backbone with methyl groups at the 2' and 6' positions of the ketone-bearing aromatic ring and a 2-thiomethylphenyl substituent at the 3-position. The thiomethyl (–SCH₃) group introduces sulfur-based electronic and steric effects, while the methyl groups enhance hydrophobicity .

Physical Properties: Limited data are available; however, its structural analogs (e.g., propiophenone) exhibit boiling points ~214–218°C and low water solubility .

Comparison with Similar Propiophenone Derivatives

Phloretin (2',4',6'-Trihydroxy-3-(4-hydroxyphenyl)propiophenone)

  • CAS No.: 60-82-2
  • Molecular Formula : C₁₅H₁₄O₅
  • Molecular Weight : 274.27 g/mol .

Structural Differences :
Phloretin replaces methyl and thiomethyl groups with hydroxyl (–OH) substituents at the 2', 4', 6', and 4-positions. This increases polarity and hydrogen-bonding capacity.

Functional Contrasts :

  • Biological Activity : Phloretin is a well-documented antineoplastic agent, inhibiting tumor progression in Balb/3T3 cells .
  • Reactivity : Hydroxyl groups enable radical scavenging and chelation, unlike the sulfur-based reactivity of the thiomethyl group in the target compound .

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

  • CAS No.: 898780-49-9
  • Molecular Formula : C₁₆H₁₂Cl₂OS
  • Molecular Weight : 323.24 g/mol .

Structural Differences :
Chlorine atoms at the 2' and 5' positions replace methyl groups, introducing electron-withdrawing effects and increased steric hindrance.

Functional Contrasts :

  • Reactivity: Chlorine substituents may reduce catalytic hydrogenation efficiency compared to methyl groups, as seen in sterically hindered propiophenones (e.g., 11% amine yield in Au/TiO₂-catalyzed reactions) .
  • Applications : Likely serves as a pharmaceutical intermediate, leveraging chlorine’s metabolic stability .

2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone

  • CAS No.: Not explicitly listed (referred to as "2'-carboethoxy" derivative) .
  • Molecular Formula : C₂₀H₂₀O₃S (estimated).

Structural Differences :
A carboethoxy (–COOEt) group at the 2' position replaces methyl, enhancing solubility in polar aprotic solvents.

Functional Contrasts :

  • Reactivity : The ester group may participate in hydrolysis or serve as a directing group in synthetic pathways, unlike inert methyl substituents .
  • Applications: Potential precursor in fine chemical synthesis due to its bifunctional structure .

Propiophenone (1-Phenyl-1-propanone)

  • CAS No.: 93-55-0
  • Molecular Formula : C₉H₁₀O
  • Molecular Weight : 134.18 g/mol .

Structural Differences :
Lacks substituents on both aromatic rings, making it the simplest analog.

Functional Contrasts :

  • Reactivity : Unhindered structure allows higher catalytic hydrogenation yields (e.g., 20% conversion in Au/TiO₂ systems) compared to substituted derivatives .
  • Applications : Widely used as a solvent, fragrance component, and hydrogenation substrate .

Comparative Data Table

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 898792-80-8 C₁₉H₂₂O 2',6'-CH₃; 3-(2-SCH₃C₆H₄) 266.38 Coordination chemistry
Phloretin 60-82-2 C₁₅H₁₄O₅ 2',4',6'-OH; 3-(4-OHC₆H₄) 274.27 Antineoplastic agent
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-49-9 C₁₆H₁₂Cl₂OS 2',5'-Cl; 3-(2-SCH₃C₆H₄) 323.24 Pharmaceutical intermediate
Propiophenone 93-55-0 C₉H₁₀O No substituents 134.18 Solvent, hydrogenation substrate
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone N/A C₂₀H₂₀O₃S (est.) 2'-COOEt; 3-(2-SCH₃C₆H₄) ~332.44 (est.) Synthetic precursor

Key Research Findings

  • Steric Effects: Methyl and chloro substituents reduce catalytic hydrogenation efficiency compared to unsubstituted propiophenone (e.g., 11% vs. 20% conversion) .
  • Biological Activity : Hydroxyl groups in phloretin enable anticancer activity, absent in thiomethyl/methyl analogs .
  • Coordination Chemistry : The thiomethyl group in the target compound facilitates metal-ligand interactions, as seen in Ru complexes .

Biological Activity

2',6'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological relevance.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18OS\text{C}_{16}\text{H}_{18}\text{OS}

This compound features a propiophenone backbone with a thiomethyl group and two methyl substituents on the aromatic ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, indicating selective toxicity that could be harnessed for therapeutic purposes.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of the thiomethyl group may allow the compound to interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Modulation of Signaling Pathways : It may influence key signaling pathways related to inflammation and cell proliferation, although specific targets remain to be identified.

Antimicrobial Activity

A study conducted by Chérine Sifri et al. (2023) demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using an in vitro model. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with varying concentrations of the compound.

Treatment Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
103025
205045
507065

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that the compound exhibited selective cytotoxicity. For instance, it showed a higher cytotoxic effect on breast cancer cells compared to normal fibroblast cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15
Normal Fibroblasts>100

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